molecular formula C6H9F2NO B028625 2,2-Difluoro-1-(pyrrolidin-1-yl)ethan-1-one CAS No. 109872-83-5

2,2-Difluoro-1-(pyrrolidin-1-yl)ethan-1-one

Cat. No.: B028625
CAS No.: 109872-83-5
M. Wt: 149.14 g/mol
InChI Key: NFRLIWVWHYQONX-UHFFFAOYSA-N
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Description

2,2-Difluoro-1-(pyrrolidin-1-yl)ethan-1-one is an organic compound characterized by the presence of a difluoromethyl group and a pyrrolidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2-Difluoro-1-(pyrrolidin-1-yl)ethan-1-one typically involves the reaction of pyrrolidine with a difluoromethylating agent. One common method includes the reaction of pyrrolidine with 2,2-difluoroacetyl chloride under basic conditions. The reaction is carried out in an inert solvent such as dichloromethane, and a base like triethylamine is used to neutralize the hydrochloric acid formed during the reaction.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to ensure efficient mixing and heat transfer. The use of automated systems allows for precise control of reaction conditions, leading to higher yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2,2-Difluoro-1-(pyrrolidin-1-yl)ethan-1-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The difluoromethyl group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to substitute the difluoromethyl group.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.

Scientific Research Applications

2,2-Difluoro-1-(pyrrolidin-1-yl)ethan-1-one has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism by which 2,2-Difluoro-1-(pyrrolidin-1-yl)ethan-1-one exerts its effects involves interactions with specific molecular targets. The difluoromethyl group can enhance the compound’s lipophilicity, allowing it to interact with lipid membranes and proteins. The pyrrolidine ring can participate in hydrogen bonding and other non-covalent interactions, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • 2,2-Difluoro-1-(2-(pyrrolidin-1-yl)phenyl)ethanone
  • 2,2-Difluoro-1-(pyrrolidin-1-yl)propan-1-one
  • 2,2-Difluoro-1-(pyrrolidin-1-yl)butan-1-one

Uniqueness

2,2-Difluoro-1-(pyrrolidin-1-yl)ethan-1-one is unique due to the presence of both a difluoromethyl group and a pyrrolidine ring. This combination imparts specific reactivity and properties that are not observed in other similar compounds. The difluoromethyl group enhances the compound’s stability and lipophilicity, while the pyrrolidine ring contributes to its biological activity and binding interactions.

Properties

IUPAC Name

2,2-difluoro-1-pyrrolidin-1-ylethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9F2NO/c7-5(8)6(10)9-3-1-2-4-9/h5H,1-4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NFRLIWVWHYQONX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)C(=O)C(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9F2NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80547524
Record name 2,2-Difluoro-1-(pyrrolidin-1-yl)ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80547524
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

149.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

109872-83-5
Record name 2,2-Difluoro-1-(pyrrolidin-1-yl)ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80547524
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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